N,N'-Dimorpholinomethane

描述

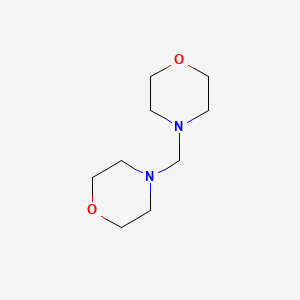

N,N'-Dimorpholinomethane is an organic compound with the molecular formula C₉H₁₈N₂O₂. It is characterized by the presence of two morpholine rings connected by a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions: N,N'-Dimorpholinomethane can be synthesized through the reaction of morpholine with formaldehyde. The process involves the following steps:

Reactants: Morpholine and formaldehyde.

Reaction Conditions: The reaction is typically carried out in an aqueous medium at room temperature. The mixture is stirred for several hours to ensure complete reaction.

Product Isolation: The resulting product is then purified through recrystallization or distillation to obtain pure dimorpholinomethane.

Industrial Production Methods: In an industrial setting, the production of dimorpholinomethane follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then subjected to various purification processes, including distillation and crystallization, to meet industrial standards .

化学反应分析

Types of Reactions: N,N'-Dimorpholinomethane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form N-nitrosomorpholine when treated with fuming nitric acid.

Reduction: Reduction reactions involving dimorpholinomethane are less common but can be achieved using strong reducing agents.

Substitution: It can undergo substitution reactions where the methylene bridge is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Fuming nitric acid is commonly used for oxidation reactions involving dimorpholinomethane.

Reduction: Strong reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: N-nitrosomorpholine is a major product formed during the oxidation of dimorpholinomethane.

Reduction: The products of reduction reactions depend on the specific reducing agent used.

Substitution: The products vary based on the nucleophile and reaction conditions.

科学研究应用

Chemical Synthesis

N,N'-Dimorpholinomethane serves as an important reagent in organic synthesis. Its utility arises from its ability to facilitate various chemical reactions, including:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Catalysis : This compound can act as a catalyst in several organic reactions due to its ability to form stable complexes with metal ions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Oxidation | This compound to N-nitrosomorpholine | 39% |

| Substitution | Reaction with nucleophiles | Varies |

| Polymerization | Formation of polymeric materials | 90% |

Medicinal Chemistry

Research has indicated that derivatives of this compound possess potential biological activities, including:

- Antimicrobial Properties : Studies have shown that it exhibits activity against Gram-positive and some Gram-negative bacteria.

- Anticancer Research : The nitrosolysis products derived from this compound have been investigated for their potential anticancer effects, particularly through the formation of N-nitrosomorpholine.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of N-nitrosomorpholine on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent against certain cancers .

Industrial Applications

In industrial chemistry, this compound is employed for:

- Corrosion Inhibition : It is used in formulations designed to prevent corrosion in metal surfaces.

- Solvent Applications : The compound acts as a solvent for organic reactions and extractions.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Corrosion Inhibitor | Used in coatings and formulations |

| Solvent | Effective in organic synthesis and extraction processes |

Toxicological Studies

While this compound has beneficial applications, it is crucial to consider its safety profile. Toxicological assessments indicate potential risks associated with its use, including skin irritation and neurological effects. Continuous research is necessary to fully understand its safety implications and to develop safer derivatives .

作用机制

The mechanism of action of dimorpholinomethane involves its interaction with various molecular targets. For example, during oxidation reactions, it interacts with nitric acid to form N-nitrosomorpholine. The hydroxymethyl group of the substrate participates in hydrogen-bonding interactions with ammonia and water molecules, facilitating the reaction . The exact molecular pathways depend on the specific reaction and conditions involved.

相似化合物的比较

N,N'-Dimorpholinomethane can be compared with other similar compounds, such as:

N,N’-Dimethylmorpholine: Similar in structure but with methyl groups instead of morpholine rings.

N,N’-Diethylmorpholine: Contains ethyl groups instead of morpholine rings.

N,N’-Dibenzylmorpholine: Features benzyl groups in place of morpholine rings.

Uniqueness: this compound is unique due to its dual morpholine rings connected by a methylene bridge, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

生物活性

N,N'-Dimorpholinomethane, also known as 4,4'-Methylenedimorpholine, is an organic compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 265.1 °C

- Solubility : Soluble in water

This compound exhibits a unique reactivity profile, particularly through a process called nitrosolysis when reacted with fuming nitric acid. This reaction leads to the formation of N-nitrosomorpholine, which has been implicated in various therapeutic applications:

- Nitrosolysis Process : The compound reacts under specific conditions to produce biologically active derivatives.

- Biochemical Pathways : It influences pathways involving nitric acid and its derivatives, affecting cellular signaling and metabolism.

Antimicrobial Activity

Research indicates that this compound possesses strong antibacterial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting protein synthesis, leading to the suppression of bacterial growth .

Cellular Interactions

The compound interacts with various enzymes and cellular processes:

- It has been shown to affect gene expression and cellular metabolism.

- Studies have indicated its potential in treating diseases such as cancer and cardiovascular disorders through its metabolic pathways.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as an antimicrobial agent.

- Nitrosation Studies : In experiments involving nitrosation reactions, this compound produced significant yields of N-nitrosomorpholine, suggesting its utility in synthesizing compounds with potential therapeutic effects against tumors and other diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Cancer Treatment | Production of N-nitrosomorpholine | |

| Enzyme Interaction | Modulation of enzyme activities |

| Property | Value |

|---|---|

| Molecular Weight | 186.25 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 265.1 °C |

| Solubility | Water-soluble |

属性

IUPAC Name |

4-(morpholin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFZZKZNMWTHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052859 | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-90-1 | |

| Record name | Dimorpholinomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenebismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBISMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O79DZW79Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their adsorption properties?

A1: Research has shown a direct correlation between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their free energy of adsorption at both air/water and air/solution (1 N sulfuric acid) interfaces. Specifically, the free energy of squeezing out, a measure of a substance's tendency to migrate from one phase to another, was found to be linearly dependent on the Hansch hydrophobicity parameters of the derivatives. [] This suggests that modifications to the phenyl ring that increase its hydrophobicity would lead to a stronger tendency of the molecule to adsorb at the interface. []

Q2: Can Dimorpholinomethane undergo nitrosolysis, and if so, what is unique about this reaction?

A2: Yes, Dimorpholinomethane exhibits an unusual reactivity profile in fuming nitric acid, undergoing nitrosolysis rather than the expected nitration. [] This reaction, confirmed through 1H-NMR tracking, yields N-nitrosomorpholine as the major product with N-hydroxymethylmorpholine identified as a key intermediate. [] The proposed mechanism involves a nitric acid redox reaction facilitated by ammonium ions acting as Lewis base catalysts and the substrate's hydroxymethyl group engaging in hydrogen bonding with ammonia and water molecules. []

Q3: What are some applications of Dimorpholinomethane in industrial formulations?

A3: Dimorpholinomethane is utilized as a component in cutting fluids designed for aluminum and aluminum alloy machining. [] Its inclusion, alongside other components like transformer oil, emulsifiers, and corrosion inhibitors, contributes to the fluid's defoaming, emulsification, and corrosion resistance properties. [] This highlights the practical application of this compound in improving the efficiency and quality of metalworking processes.

Q4: How can Dimorpholinomethane research contribute to advancements in green chemistry?

A5: Although specific research on the environmental impact and degradation of Dimorpholinomethane is limited within the provided abstracts, understanding its fate and potential effects on the environment is crucial. Future research could focus on evaluating its biodegradability, ecotoxicological profile, and exploring alternative synthesis pathways and substitutes that minimize environmental impact. [] Developing sustainable practices for handling, recycling, and waste management of Dimorpholinomethane and related compounds is essential for responsible chemical utilization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。